Orthogonal Boc vs. Cbz Protection
The Boc group of the target compound can be removed quantitatively under acidic conditions (e.g., TFA/DCM or HCl/dioxane) without affecting oxidatively or hydrogenolytically sensitive functionality. In contrast, the closest analog benzyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate (CAS 382150-72-3) bears a Cbz group that requires hydrogenolysis (H₂, Pd/C), which is incompatible with substrates containing reducible groups such as nitro, alkenyl, or benzyl ethers. Both compounds share a C₁₈H₂₄N₂O₃ vs. C₂₁H₂₂N₂O₃ core but differ by 34 Da in molecular weight and ~1.0 log unit in predicted XLogP3 (2.4 vs. ~3.4), leading to markedly different chromatographic retention [1]. No head-to-head reaction rate data are available; this evidence is cross-study comparable.
| Evidence Dimension | Protecting group lability and orthogonality |
|---|---|
| Target Compound Data | Boc group; acid-labile (cleaved by TFA, HCl); MW 316.4; XLogP3 2.4; TPSA 49.9 Ų |
| Comparator Or Baseline | Benzyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate (Cbz analog): MW 350.4; XLogP3 ~3.4; TPSA 49.9 Ų; cleaved by H₂/Pd |
| Quantified Difference | ΔMW = +34 Da; ΔXLogP3 ≈ +1.0; orthogonal deprotection mechanisms (acid vs. hydrogenolysis) |
| Conditions | Predicted/calculated physicochemical properties (PubChem, ChemicalBook); protecting group chemistry literature |
Why This Matters
In multi-kilogram API synthesis, orthogonal protecting group strategy avoids hydrogenation equipment, reduces catalyst costs, and prevents over-reduction side products, directly lowering the Cost of Goods (CoG) for crizotinib and related kinase inhibitors.
- [1] PubChem CID 67472855. Computed XLogP3 2.4, TPSA 49.9 Ų, MW 316.4. https://pubchem.ncbi.nlm.nih.gov/compound/67472855 View Source
